3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile
Overview
Description
3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile, also known as this compound, is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization :
- Novel metallophthalocyanines containing 3,4,5-trimethoxybenzyloxy groups were synthesized and characterized for their properties. These compounds, including their synthesis, purification, and aggregation behavior, are of significant interest in the field of dyes and pigments (Ağırtaş, Cabir, & Özdemir, 2013).
- The synthesis and crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a compound structurally related to 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile, were explored. This research is significant for understanding the molecular structure and potential applications of such compounds (Kavitha et al., 2006).
Biological Activity and Applications :
- Research on 3-indol-1-ylpropionic acids and 1-(3-aminopropyl)indoles, synthesized from acrylonitrile derivatives, provides insights into the potential biological activities of these compounds. These substances, synthesized through catalytic reduction or hydrolysis of nitriles, could have applications in medicinal chemistry (Basanagoudar & Siddappa, 1967).
- Synthesis and evaluation of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives for their antitumor activity were studied. These compounds show potential as antitumor agents and have implications in developing new cancer therapies (Maddila et al., 2016).
Optoelectronic Applications :
- The study of donor-acceptor substituted thiophene dyes, including thiophene dyes with acrylonitrile derivatives, revealed their potential applications in optoelectronic devices. These compounds could be significant in developing materials for protecting human eyes and optical sensors (Anandan et al., 2018).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been known to effectively inhibit various targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Biochemical Pathways
Tmp-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against helicobacter pylori and mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Pharmacokinetics
Natural products are one of the most unique sources of new drugs; their structural backbones often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Most of the tested compounds showed prominent activity against both cancer cell lines .
Action Environment
The tmp group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Properties
IUPAC Name |
3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGNGGBSQVPQCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170419 | |
Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30078-48-9 | |
Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30078-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis, particularly for the construction of substituted pyrimidines. As demonstrated in the research paper [], it readily reacts with urea in the presence of sodium methoxide to yield 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol. This synthetic route highlights the compound's utility in accessing a class of heterocyclic compounds with potential biological activities.
Q2: Can you describe the reaction mechanism for the synthesis of 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol from this compound?
A: While the research paper [] doesn't delve into the detailed mechanism, the reaction likely proceeds through a condensation mechanism. Initially, urea is deprotonated by sodium methoxide, generating a nucleophilic urea anion. This anion attacks the electrophilic carbon of the nitrile group in this compound. Subsequent cyclization and tautomerization steps lead to the formation of the final pyrimidine ring system, 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol.
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